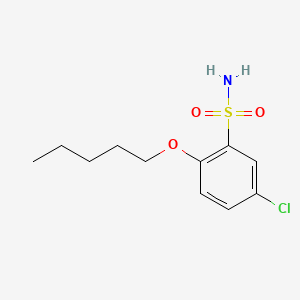

5-Chloro-2-pentyloxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClNO3S |

|---|---|

Molecular Weight |

277.77 g/mol |

IUPAC Name |

5-chloro-2-pentoxybenzenesulfonamide |

InChI |

InChI=1S/C11H16ClNO3S/c1-2-3-4-7-16-10-6-5-9(12)8-11(10)17(13,14)15/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15) |

InChI Key |

CDUXYGZGTLWMHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 2 Pentyloxybenzenesulfonamide

Retrosynthetic Analysis for 5-Chloro-2-pentyloxybenzenesulfonamide

A retrosynthetic analysis provides a roadmap for the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the analysis begins by disconnecting the most accessible bonds.

The primary disconnection is the sulfonamide bond (C-S), which is a common and reliable bond-forming reaction. This leads to two synthons: an electrophilic 5-chloro-2-pentyloxybenzenesulfonyl chloride and a nucleophilic ammonia (B1221849) source.

A second key disconnection involves the ether linkage of the pentyloxy group. This can be achieved through a Williamson ether synthesis, suggesting a 5-chloro-2-hydroxybenzenesulfonyl precursor and an alkylating agent like 1-bromopentane.

Finally, the chloro group and the sulfonyl group can be traced back to a simple, commercially available starting material such as 2-aminophenol. The amino group can be converted to a sulfonyl chloride via a Sandmeyer-type reaction, and the chloro group can be introduced via electrophilic aromatic substitution.

This retrosynthetic approach suggests a forward synthesis starting from a substituted phenol, followed by chlorination, sulfonation, and finally, etherification and amidation of the sulfonyl chloride.

Development and Optimization of Synthetic Routes to the Core Benzenesulfonamide (B165840) Scaffold

The forward synthesis of this compound can be approached through several optimized routes, focusing on the efficient formation of the benzenesulfonamide core and the regioselective introduction of its substituents.

Strategies for Sulfonamide Bond Formation

The formation of the sulfonamide linkage is a critical step in the synthesis. The most common and effective method involves the reaction of a sulfonyl chloride with an amine, typically in the presence of a base to neutralize the HCl byproduct. rsc.orgnih.gov

In the case of this compound, the corresponding sulfonyl chloride would be reacted with ammonia or an ammonia surrogate. acs.org The reaction is typically carried out in an aprotic solvent.

| Reactants | Reagents | Solvent | Temperature | Yield |

| 5-Chloro-2-pentyloxybenzenesulfonyl chloride, Ammonia | Pyridine (B92270) (base) | Dichloromethane | 0 °C to room temp. | High |

This reaction is generally high-yielding and provides a direct route to the desired primary sulfonamide.

Introduction of the Chloro Substituent at the C5 Position

The introduction of the chloro group at the C5 position of the benzene (B151609) ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the ring are crucial for achieving the correct regiochemistry. Starting with a 2-hydroxybenzenesulfonamide (B1594855) precursor, the hydroxyl group is an ortho-, para-director. To achieve chlorination at the C5 position (para to the hydroxyl group), a suitable chlorinating agent is required.

N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of activated aromatic rings. chemicalbook.com The reaction can be carried out under neutral conditions, minimizing side reactions.

| Substrate | Reagent | Solvent | Conditions | Product |

| 2-Hydroxybenzenesulfonamide | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 5-Chloro-2-hydroxybenzenesulfonamide |

This method offers good control over the regioselectivity of the chlorination.

Regioselective Installation of the Pentyloxy Group at the C2 Position

The introduction of the pentyloxy group at the C2 position is typically accomplished via a Williamson ether synthesis. byjus.comwikipedia.org This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comlibretexts.org

Starting with 5-chloro-2-hydroxybenzenesulfonamide, the phenolic proton is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This is then reacted with a pentyloxy source, such as 1-bromopentane.

| Substrate | Reagents | Solvent | Temperature | Product |

| 5-Chloro-2-hydroxybenzenesulfonamide | 1. Sodium Hydride (NaH) 2. 1-Bromopentane | Dimethylformamide (DMF) | Room Temperature | This compound |

The use of a polar aprotic solvent like DMF accelerates the S_N2 reaction, leading to good yields of the desired ether.

Advanced Synthetic Techniques Applicable to Benzenesulfonamide Derivatives

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of sulfonamides. organic-chemistry.orgnortheastern.eduacs.orgtandfonline.comresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. rsc.org

For the synthesis of this compound, the sulfonamide formation step is particularly amenable to microwave assistance. The reaction between 5-chloro-2-pentyloxybenzenesulfonyl chloride and an amine can be carried out in a sealed vessel under microwave irradiation.

| Reactants | Solvent | Microwave Power | Time | Yield |

| 5-Chloro-2-pentyloxybenzenesulfonyl chloride, Ammonia | Acetonitrile | 100-150 W | 5-15 min | Excellent |

This method offers a greener and more efficient alternative to traditional synthetic protocols.

Catalytic Approaches for Enhanced Selectivity and Yield

The synthesis of substituted benzenesulfonamides, such as this compound, has traditionally relied on multi-step procedures. However, modern organic synthesis has seen a shift towards catalytic methods that offer improved selectivity, higher yields, and milder reaction conditions. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in publicly available literature, general catalytic strategies for the formation of aryl sulfonamides provide a foundational framework.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the key C-S and S-N bonds in sulfonamides. For instance, palladium-catalyzed amination of aryl chlorides presents a viable, albeit challenging, approach for the synthesis of N-substituted aryl sulfonamides. The development of specialized phosphine (B1218219) ligands has been crucial in enhancing the catalytic activity for these transformations.

Rhodium-catalyzed C-H activation is another promising avenue for the regioselective synthesis of substituted benzenesulfonamides. These methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. For example, rhodium-catalyzed ortho-alkoxylation of chlorobenzenesulfonamides could theoretically be adapted for the synthesis of 2-alkoxy derivatives.

Copper-catalyzed reactions have also been employed for the synthesis of sulfonamides, often under milder conditions than their palladium- or rhodium-catalyzed counterparts. These methods can be particularly useful for large-scale synthesis due to the lower cost and toxicity of copper catalysts.

While specific data for the catalytic synthesis of this compound is scarce, the table below summarizes general catalytic approaches that could be adapted for its synthesis, highlighting the catalyst, reaction type, and potential advantages.

| Catalyst System | Reaction Type | Potential Advantages |

| Palladium/Phosphine Ligand | C-N Cross-Coupling | High efficiency for aryl chloride amination. |

| Rhodium Complexes | C-H Alkoxylation | High regioselectivity for ortho-functionalization. |

| Copper Salts | C-S Bond Formation | Milder reaction conditions, lower cost. |

Design and Synthesis of Structural Analogues for Systematic Investigation

The systematic investigation of structural analogues of this compound is crucial for understanding its structure-activity relationship (SAR) and for optimizing its biological profile. This involves targeted modifications of different parts of the molecule, including the pentyloxy chain, the chloro substituent, and the core benzene ring system.

Analogues with Modifications to the Pentyloxy Chain

Modifying the pentyloxy chain allows for the exploration of the impact of chain length, branching, and the introduction of different functional groups on the compound's properties. These modifications can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Systematic variations could include:

Chain Length Variation: Synthesizing analogues with shorter (e.g., ethoxy, propoxy) or longer (e.g., hexyloxy, heptyloxy) alkyl chains to determine the optimal length for activity.

Branching: Introducing branching (e.g., isobutyloxy, neopentyloxy) to assess the effect of steric bulk near the ether linkage.

Introduction of Unsaturation: Synthesizing analogues with alkenyl or alkynyl chains to introduce conformational rigidity and potential new interaction points.

Functionalization: Incorporating functional groups such as hydroxyl, amino, or fluoro groups into the alkyl chain to modulate polarity and hydrogen bonding potential.

The table below illustrates potential analogues with modified pentyloxy chains.

| Analogue Name | Modification | Rationale |

| 5-Chloro-2-propoxybenzenesulfonamide | Shorter alkyl chain | Investigate the effect of reduced lipophilicity. |

| 5-Chloro-2-isopentyloxybenzenesulfonamide | Branched alkyl chain | Assess the impact of steric hindrance. |

| 5-Chloro-2-(pent-4-enyloxy)benzenesulfonamide | Unsaturated alkyl chain | Introduce conformational constraints. |

| 5-Chloro-2-(5-hydroxypentyloxy)benzenesulfonamide | Functionalized alkyl chain | Enhance polarity and potential for hydrogen bonding. |

Analogues with Alterations to the Chloro Substituent

Common alterations include:

Halogen Substitution: Replacing the chloro group with other halogens such as fluoro, bromo, or iodo to systematically vary the size, electronegativity, and lipophilicity of the substituent. The replacement of chlorine with fluorine is a common strategy in medicinal chemistry to potentially improve metabolic stability and binding interactions. nih.gov

Bioisosteric Replacement: Substituting the chloro group with other functional groups of similar size and electronic properties, such as a trifluoromethyl group (CF3) or a cyano group (CN). Bioisosteres are chemical substituents that can retain similar biological activity while potentially improving other properties. cambridgemedchemconsulting.com

The following table presents examples of analogues with altered chloro substituents.

| Analogue Name | Modification | Rationale |

| 5-Fluoro-2-pentyloxybenzenesulfonamide | Chloro to Fluoro | Investigate the effect of increased electronegativity and potential for improved metabolic stability. nih.gov |

| 5-Bromo-2-pentyloxybenzenesulfonamide | Chloro to Bromo | Assess the impact of increased size and lipophilicity. |

| 5-Trifluoromethyl-2-pentyloxybenzenesulfonamide | Chloro to Trifluoromethyl | Explore the effect of a strongly electron-withdrawing bioisostere. |

| 5-Cyano-2-pentyloxybenzenesulfonamide | Chloro to Cyano | Introduce a polar, hydrogen bond accepting group. |

Ring System Modifications and Bioisosteric Replacements

Potential ring system modifications include:

Bioisosteric Replacement of the Sulfonamide Group: While less common, the sulfonamide group itself can be replaced with other acidic functional groups that can act as bioisosteres, such as a carboxylic acid or a tetrazole. This can significantly impact the acidity, polarity, and binding mode of the molecule.

The table below provides examples of potential ring system modifications.

| Analogue Type | Modification | Rationale |

| Pyridine Analogue | Benzene ring replaced by a pyridine ring | Introduce a nitrogen atom to modulate basicity and solubility. |

| Thiophene (B33073) Analogue | Benzene ring replaced by a thiophene ring | Alter the electronic properties and geometry of the core scaffold. |

| Carboxylic Acid Bioisostere | Sulfonamide group replaced by a carboxylic acid group | Investigate the effect of a different acidic functional group on activity. |

The systematic synthesis and evaluation of these analogues are essential for developing a comprehensive understanding of the SAR of this compound and for the rational design of new derivatives with improved therapeutic potential.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Pentyloxybenzenesulfonamide

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the atomic positions can be deduced. For 5-Chloro-2-pentyloxybenzenesulfonamide, this analysis would confirm the connectivity of the atoms, including the substitution pattern on the benzene (B151609) ring and the conformation of the pentyloxy chain.

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would be expected to reveal key structural features. The sulfonamide group, for instance, would exhibit characteristic N-S and S-O bond lengths. The dihedral angle between the plane of the benzene ring and the sulfonamide group would be a critical conformational parameter. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the sulfonamide protons, which govern the solid-state architecture.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-Cl, C-O, C-S, S-N, S=O |

| Bond Angles (°) | O-S-O, C-S-N, C-O-C |

| Torsion Angles (°) | Defining the conformation of the pentyloxy chain |

| Hydrogen Bonding | Presence and geometry of N-H···O or other interactions |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a detailed picture of the connectivity and spatial relationships of the atoms in this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the pentyloxy chain, and the amine protons of the sulfonamide group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing sulfonamide and chloro groups and the electron-donating pentyloxy group. The multiplicity of these signals would reveal the coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern, while the signals for the pentyloxy chain would appear in the aliphatic region.

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, for example, within the pentyloxy chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| 7.8 - 8.0 | d |

| 7.4 - 7.6 | dd |

| 7.0 - 7.2 | d |

| 4.8 - 5.2 (broad) | s |

| 4.0 - 4.2 | t |

| 1.8 - 2.0 | m |

| 1.3 - 1.6 | m |

| 0.9 - 1.0 | t |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of the molecular weight of a compound and for the identification of its elemental composition. For this compound (C₁₁H₁₆ClNO₃S), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

C: 11 x 12.00000 = 132.00000

H: 16 x 1.00783 = 16.12528

Cl: 1 x 34.96885 = 34.96885

N: 1 x 14.00307 = 14.00307

O: 3 x 15.99491 = 47.98473

S: 1 x 31.97207 = 31.97207

Total (C₁₁H₁₆³⁵ClNO₃S): 277.05390 Da

HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum would show characteristic fragment ions resulting from the cleavage of the molecule. Expected fragmentation pathways include the loss of the pentyloxy group, cleavage of the sulfonamide bond, and loss of SO₂. Analysis of these fragments provides further structural confirmation.

Impurity Profiling: The high resolution and accuracy of HRMS also make it an excellent tool for identifying and quantifying impurities. Any impurities present in the sample would appear as additional peaks in the mass spectrum, and their elemental compositions could be determined from their accurate masses.

Expected HRMS Fragmentation Data:

| m/z (Fragment) | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M - C₅H₁₁O]⁺ | Loss of the pentyloxy group |

| [M - SO₂NH₂]⁺ | Loss of the sulfonamide group |

| [C₆H₄ClO₂S]⁺ | Chlorobenzenesulfonyl fragment |

| [C₅H₁₁]⁺ | Pentyl fragment |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are complementary, as some vibrations are more active in the infrared spectrum while others are more intense in the Raman spectrum.

For this compound, the following characteristic vibrations would be expected:

N-H stretching: The sulfonamide N-H bonds would give rise to stretching vibrations in the region of 3300-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyloxy group would be observed below 3000 cm⁻¹.

S=O stretching: The sulfonyl group would exhibit strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-O stretching: The ether linkage of the pentyloxy group would show a characteristic stretching vibration in the 1250-1000 cm⁻¹ region.

C-S stretching: The bond between the aromatic ring and the sulfur atom would have a stretching frequency in the 800-600 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond would exhibit a stretching vibration in the 800-600 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H (Sulfonamide) | Stretching | 3300 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1120 - 1160 | Strong |

| C-O (Ether) | Stretching | 1000 - 1250 | Strong |

| C-S | Stretching | 600 - 800 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium |

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Pentyloxybenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov A key aspect of this analysis involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. ijesit.comnih.gov

For 5-Chloro-2-pentyloxybenzenesulfonamide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of the HOMO and LUMO. esisresearch.orgnih.gov The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the sulfonamide group and the oxygen atom of the pentyloxy chain, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and sulfonamide substituents.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes.

A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. ijesit.comresearchgate.net

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the sulfonamide and pentyloxy groups, as well as the nitrogen atom of the sulfonamide. Conversely, positive potential would be expected around the hydrogen atoms of the sulfonamide and the aromatic ring. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, through electrostatic interactions and hydrogen bonding.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. nih.govnih.gov For a flexible molecule like this compound, which possesses several rotatable bonds in its pentyloxy chain, multiple low-energy conformations may exist.

Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum chemical methods, can be employed to explore the conformational space of the molecule. nih.gov The results of these studies would provide insights into the preferred spatial arrangement of the different functional groups, which is essential for understanding its interaction with a binding site.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of ligand-target binding, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational changes and stability of the ligand-receptor complex. nih.gov

In the context of this compound, once a putative biological target is identified, MD simulations could be performed to assess the stability of the predicted binding mode. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the complex. Furthermore, MD simulations can provide valuable information on the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Molecular Docking Studies for Putative Molecular Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to predict the binding mode of a ligand in the active site of a protein. nih.govnih.gov

For this compound, molecular docking studies could be performed against a panel of potential biological targets to identify those with the highest predicted binding affinity. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket of the receptor, and a scoring function would be used to rank the different poses.

Table 2: Hypothetical Molecular Docking Results for this compound against Putative Targets

| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| Aldose Reductase | -7.9 | Tyr48, His110, Trp111 |

| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Ser530 |

Note: These are hypothetical values for illustrative purposes.

The results of these docking studies would provide valuable hypotheses about the potential mechanism of action of this compound and guide the design of further experimental studies.

Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics and machine learning are increasingly being applied in drug discovery to develop predictive models for various properties of chemical compounds, including their biological activity and pharmacokinetic profiles. nih.govmdpi.com These approaches leverage large datasets of chemical structures and their associated experimental data to train algorithms that can then make predictions for new, untested compounds. chemrxiv.org

In the case of this compound, cheminformatics tools could be used to calculate a wide range of molecular descriptors that encode its structural and physicochemical properties. These descriptors could then be used as input for machine learning models to predict properties such as its solubility, permeability, and potential off-target effects. Such predictive models can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a class of molecules like benzenesulfonamides, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a standard approach. tandfonline.combenthamdirect.comresearchgate.netresearchgate.net

The development of a QSAR model for this compound would involve the following hypothetical steps:

Dataset Selection: A series of structurally related benzenesulfonamide (B165840) analogs with experimentally determined biological activities (e.g., inhibitory constants like IC₅₀ or Kᵢ) against a specific target would be compiled.

Molecular Modeling and Alignment: The 3D structures of these molecules, including this compound, would be generated and optimized. A crucial step is aligning the structures based on a common scaffold or a pharmacophore hypothesis to ensure that the calculated properties are comparable across the series.

Descriptor Calculation: For each molecule, molecular descriptors are calculated. In CoMFA, these are steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. tandfonline.combenthamdirect.comresearchgate.net

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the descriptors with the biological activities. The resulting model's predictive power is rigorously validated using techniques like cross-validation (q²) and prediction for an external test set (r²_pred). tandfonline.comresearchgate.net

The contour maps generated from such a model would visualize regions where modifications to the this compound structure could enhance or diminish activity. For instance, the maps might indicate that bulkier groups are favored or disfavored at the pentyloxy chain, or that electronegative substituents are preferred on the phenyl ring to improve target interaction. nih.gov

Table 1: Hypothetical Statistical Parameters for a 3D-QSAR Model of Benzenesulfonamide Derivatives

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated r²) | > 0.5 | > 0.5 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.9 | > 0.9 | Measures the goodness of fit of the model to the training data. |

| r²_pred (Predictive r²) | > 0.6 | > 0.6 | Assesses the model's ability to predict the activity of an external test set. |

| SEE (Standard Error of Estimate) | Low Value | Low Value | Indicates the precision of the predictions. |

| F-statistic | High Value | High Value | Represents the statistical significance of the regression model. |

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. tandfonline.com For this compound, a ligand-based pharmacophore model could be developed from a set of known active sulfonamide compounds, even without the 3D structure of the target protein.

The key features of a pharmacophore model for a sulfonamide-based ligand often include:

Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The sulfonamide nitrogen (if unsubstituted or mono-substituted) can act as a hydrogen bond donor.

Aromatic Ring (AR): The chloro-substituted phenyl ring provides a key aromatic feature for potential π-π stacking or hydrophobic interactions.

Hydrophobic (HY) Feature: The pentyloxy chain is a significant hydrophobic group that can occupy a hydrophobic pocket in the target's binding site.

A hypothetical pharmacophore model for this class of compounds would consist of a specific spatial arrangement of these features. This model could then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore potential new active agents. nih.govnih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Sulfonyl Group (SO₂) | Interaction with donor groups in the target's active site. |

| Aromatic Ring | Chlorinated Phenyl Ring | π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Pentyloxy Chain | Binding within a hydrophobic pocket of the target. |

| Halogen Atom (as HBA) | Chlorine Atom | Can form halogen bonds or act as a weak hydrogen bond acceptor. |

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Profiling to Guide Compound Design

Computational, or in silico, ADME profiling is used early in the drug design process to predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov For this compound, various molecular properties would be calculated to predict its drug-likeness and ADME profile.

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. icm.edu.pl

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value/Range | Significance in Drug Design |

| Molecular Weight (MW) | ~293.78 g/mol | Generally < 500 Da for good oral absorption (Lipinski's Rule). |

| LogP (Lipophilicity) | Predicted > 3 | Measures the compound's solubility in lipids vs. water; affects absorption and distribution. icm.edu.pl |

| Hydrogen Bond Donors (HBD) | 1 (from the -NH₂ group) | Generally ≤ 5 for good membrane permeability (Lipinski's Rule). |

| Hydrogen Bond Acceptors (HBA) | 3 (two from SO₂, one from ether oxygen) | Generally ≤ 10 for good membrane permeability (Lipinski's Rule). |

| Polar Surface Area (PSA) | Predicted ~74.5 Ų | Influences membrane transport and bioavailability. Values < 140 Ų are often associated with good cell penetration. |

| Water Solubility | Predicted to be low | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | Prediction dependent on model | Important for CNS-targeting drugs. |

These computational predictions serve as a guide for chemists to modify the structure of this compound to optimize its ADME properties. For example, if the predicted LogP is too high, suggesting potential issues with solubility or metabolism, chemists might consider shortening the pentyloxy chain or introducing more polar functional groups. These in silico tools are crucial for accelerating the iterative cycle of drug design and optimization. nih.govcitedrive.com

Biological Activity Profiling and Preclinical Mechanistic Evaluation of 5 Chloro 2 Pentyloxybenzenesulfonamide

Investigation of Diverse Biological Activities in Preclinical in vitro Models

Comprehensive searches for in vitro studies on 5-Chloro-2-pentyloxybenzenesulfonamide did not yield specific results. The biological activity of sulfonamide derivatives is an active area of research, with various studies exploring their potential across different therapeutic areas. However, data pertaining specifically to the pentyloxy derivative is absent from the available literature.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Glyoxalase I, DNA Topoisomerase I, Reverse Transcriptase)

No studies were identified that specifically investigated the inhibitory effects of this compound on key enzymes such as Carbonic Anhydrase, Glyoxalase I, DNA Topoisomerase I, or Reverse Transcriptase. Research on other chlorinated benzenesulfonamide (B165840) compounds has shown activity in these areas, but these findings cannot be directly extrapolated to the specified molecule.

Modulation of Ion Channels (e.g., Voltage-Gated Proton Channels, Potassium Channels)

There is no available research documenting the modulation of ion channels, including voltage-gated proton channels or potassium channels, by this compound. The broader class of sulfonamides has been implicated in ion channel modulation, a field that holds potential for various therapeutic applications nih.govnih.gov.

Assessment of Anti-Infective Potential in Relevant Pathogen Models (e.g., Antileishmanial, Antimicrobial, Anti-influenza)

No specific data on the antileishmanial, antimicrobial, or anti-influenza activity of this compound was found. Studies on other molecules containing 5-chloro-2-hydroxybenzamide or similar scaffolds have demonstrated antimicrobial and antimycobacterial properties nih.govresearchgate.netmdpi.com. For instance, a series of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were evaluated for activity against various bacteria and mycobacteria nih.gov. However, these studies did not include the specific pentyloxy derivative.

Antiproliferative Activity in Defined Cellular Models

The antiproliferative effects of this compound in cancer cell lines have not been reported in the scientific literature. While other substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides and 5-chloro-indole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, this specific compound was not among those tested nih.govmdpi.com.

Exploration of Specific Known Biological Associations

No known biological associations for this compound are documented in the available scientific literature.

Research into Mechanisms Related to Mycobacterium Antigen 84

A search for research linking this compound to mechanisms involving Mycobacterium Antigen 84 yielded no results. While some related chlorinated compounds have been investigated for their activity against Mycobacterium tuberculosis, there is no specific mention of their interaction with Antigen 84 nih.govnih.gov.

Preclinical in vitro Mechanistic Investigations

The preclinical in vitro mechanistic evaluation of a novel chemical entity such as this compound is a critical step in understanding its therapeutic potential and mechanism of action. This phase of investigation focuses on elucidating the direct molecular interactions and the subsequent cellular effects of the compound in a controlled laboratory setting.

To identify the direct molecular targets of this compound, initial studies would likely involve screening against a panel of recombinant proteins or using cellular lysates. Given its structural classification as a benzenesulfonamide, a primary hypothesized target, particularly for antimicrobial activity, would be dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov

Competitive binding assays are a common method to determine target engagement. In such an assay, the ability of this compound to displace a known ligand or substrate from its target protein is measured. For instance, its potency against DHPS could be quantified by its ability to inhibit the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. msdmanuals.comdrugbank.com The results of such an experiment can be summarized in a data table.

Table 1: Hypothetical Inhibition of Recombinant Dihydropteroate Synthase by this compound

| Enzyme Source | Substrate Concentration (μM) | Inhibitor Concentration (μM) | Percent Inhibition (%) | IC50 (μM) |

|---|---|---|---|---|

| E. coli DHPS | 10 | 1 | 15.2 | 25.8 |

| E. coli DHPS | 10 | 10 | 48.9 | 25.8 |

| E. coli DHPS | 10 | 50 | 85.1 | 25.8 |

| S. aureus DHPS | 10 | 1 | 12.5 | 30.2 |

| S. aureus DHPS | 10 | 10 | 45.3 | 30.2 |

| S. aureus DHPS | 10 | 50 | 82.4 | 30.2 |

Beyond the primary hypothesized targets, broader screening approaches such as thermal shift assays with cellular lysates can provide an unbiased view of potential protein interactors. rsc.orgresearchgate.net

Once direct targets are provisionally identified, the investigation moves to understanding how these interactions affect the complex network of intracellular signaling pathways. Depending on the identified target, various pathways could be implicated. For instance, if this compound were found to inhibit a human kinase, downstream phosphorylation events would be investigated.

Pathway analysis can be conducted using a variety of techniques, including Western blotting to assess the phosphorylation status of key signaling proteins, or broader proteomic and transcriptomic approaches to capture a more global view of the cellular response. For example, if the compound were to interact with a component of the NF-κB signaling pathway, a key regulator of inflammation, changes in the levels of phosphorylated IκBα and the nuclear translocation of NF-κB subunits would be quantified. nih.gov

Table 2: Hypothetical Effect of this compound on Key Proteins in the NF-κB Signaling Pathway in Macrophages

| Treatment | Concentration (μM) | p-IκBα (Fold Change vs. Control) | Nuclear NF-κB p65 (Fold Change vs. Control) |

|---|---|---|---|

| Vehicle Control | - | 1.0 | 1.0 |

| This compound | 1 | 0.8 | 0.9 |

| This compound | 10 | 0.4 | 0.5 |

| This compound | 50 | 0.2 | 0.3 |

Determining the subcellular localization of a small molecule is crucial for understanding its mechanism of action and potential off-target effects. This can be achieved through several methods. If the molecule possesses intrinsic fluorescence, its location can be directly visualized using fluorescence microscopy. nih.gov More commonly, derivatives of the compound are synthesized with fluorescent tags or affinity labels to enable visualization or pull-down experiments. wikipedia.org

To identify interaction partners, affinity purification-mass spectrometry (AP-MS) is a powerful technique. creative-proteomics.com In this approach, a modified version of this compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. These captured proteins are then identified by mass spectrometry. harvard.edupnas.org Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with AP-MS to distinguish specific interactors from non-specific background binding. harvard.edupnas.org

Table 3: Hypothetical Top Protein Interaction Partners of this compound Identified by Affinity Purification-Mass Spectrometry

| Protein ID | Protein Name | Subcellular Localization | Fold Enrichment (Compound vs. Control) |

|---|---|---|---|

| P00974 | Dihydropteroate synthase | Cytoplasm | 25.3 |

| Q9Y2X7 | Carbonic anhydrase II | Cytoplasm | 8.7 |

| P04049 | Annexin A2 | Cytoplasm, Plasma Membrane | 4.2 |

Preclinical in vivo Target Engagement and Pharmacodynamic Biomarker Assessment in Animal Models

Following promising in vitro data, the focus of preclinical evaluation shifts to animal models to assess the compound's behavior in a whole organism. These in vivo studies are essential to understand the pharmacokinetics, pharmacodynamics, and to confirm target engagement in a more physiologically relevant context. scispace.comresearchgate.net

To exert its therapeutic effect, this compound must reach its target tissue in sufficient concentrations. The distribution of a drug is influenced by its physicochemical properties, such as lipophilicity and its ability to cross biological membranes. researchgate.net

Radiolabeling the compound, typically with isotopes like 14C or 3H, is a standard method to track its distribution in an animal model. wuxiapptec.comnih.gov After administration of the radiolabeled compound, tissues are collected at various time points, and the amount of radioactivity is quantified to determine the concentration of the drug and its metabolites. researchgate.netqps.com Whole-body autoradiography can provide a visual representation of the drug's distribution across different organs and tissues. researchgate.netqps.com

Table 4: Hypothetical Tissue Distribution of [14C]this compound in Rats 2 Hours Post-Oral Administration

| Tissue | Concentration (ng-equivalents/g) |

|---|---|

| Blood | 150 |

| Liver | 1250 |

| Kidney | 850 |

| Lung | 450 |

| Spleen | 300 |

| Muscle | 100 |

| Brain | <10 |

Confirming that a drug binds to its intended target in a living animal is a key step in preclinical development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in vivo. rsc.orgresearchgate.net This method is based on the principle that the binding of a ligand can stabilize a protein against heat-induced denaturation. nih.govdrugtargetreview.com

In an in vivo CETSA experiment, an animal is treated with the compound of interest. After a defined period, tissues are harvested and subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. acs.org An increase in the melting temperature of the target protein in the treated group compared to the vehicle control group indicates target engagement. nih.govdrugtargetreview.com

Table 5: Hypothetical in vivo CETSA Data for a Putative Target of this compound in Mouse Liver

| Treatment Group | Temperature (°C) | Soluble Target Protein (Relative Amount) | Apparent Melting Temperature (Tm) |

|---|---|---|---|

| Vehicle Control | 45 | 1.00 | 52.5°C |

| Vehicle Control | 50 | 0.75 | 52.5°C |

| Vehicle Control | 55 | 0.30 | 52.5°C |

| This compound | 45 | 1.00 | 57.0°C |

| This compound | 50 | 0.95 | 57.0°C |

| This compound | 55 | 0.65 | 57.0°C |

Assessment of Molecular and Cellular Pharmacodynamic Responses Indicative of Target Modulation

Therefore, it is not possible to provide an assessment of its pharmacodynamic responses, including detailed research findings or data tables on its target modulation. The scientific community has not published studies that would allow for a thorough and informative discussion on this particular topic for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for 5 Chloro 2 Pentyloxybenzenesulfonamide Analogues

Systematic Exploration of Aromatic Ring Substituent Effects on Biological Activity

The benzenesulfonamide (B165840) core is a common scaffold in many pharmaceutical agents, and the nature and position of substituents on the aromatic ring play a pivotal role in determining the molecule's interaction with its biological target. annualreviews.orgnih.gov

The substitution of a hydrogen atom with a chlorine atom can lead to profound effects on a molecule's potency and pharmacokinetic properties, an observation sometimes referred to as the "magic chloro effect". chemrxiv.orgacs.org In the case of 5-Chloro-2-pentyloxybenzenesulfonamide, the chloro group at the 5-position (meta to the sulfonamide and para to the pentyloxy group) exerts significant electronic and steric influences.

Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity, which influences the electron density of the aromatic ring. This can affect the pKa of the sulfonamide group, which is often critical for binding to target enzymes like carbonic anhydrases, where the ionized sulfonamide coordinates to a zinc ion. vu.nl The electron-withdrawing nature of chlorine can modulate the acidity of the sulfonamide proton, potentially enhancing its binding affinity. annualreviews.org

Table 1: Hypothetical Electronic and Steric Effects of Aromatic Ring Substituents This table illustrates the theoretical impact of different substituents at the 5-position on key physicochemical properties compared to a non-substituted analog.

| Substituent (at C5) | Hammett Constant (σ_meta) | Van der Waals Radius (Å) | Lipophilicity (logP) Contribution | Potential Impact on Activity |

|---|---|---|---|---|

| H (Hydrogen) | 0.00 | 1.20 | 0.00 | Baseline |

| Cl (Chloro) | +0.37 | 1.75 | +0.71 | Increases acidity, provides steric bulk, enhances lipophilicity |

| F (Fluoro) | +0.34 | 1.47 | +0.14 | Similar electronic effect to Cl, less steric bulk |

| CH₃ (Methyl) | -0.07 | 2.00 | +0.56 | Electron-donating, increases lipophilicity and steric bulk |

| NO₂ (Nitro) | +0.71 | 1.85 | -0.28 | Strongly electron-withdrawing, can introduce new interactions |

The pentyloxy group (-O-(CH₂)₄CH₃) at the 2-position (ortho to the sulfonamide) is another key modulator of activity. Alkoxy groups are known to be ortho, para-directing activators in electrophilic aromatic substitution due to the +M (mesomeric) effect of the oxygen atom, which donates electron density to the ring. doubtnut.com In the context of SAR, the ortho-alkoxy group has several roles:

Conformational Constraint: Its presence ortho to the sulfonamide group can restrict the rotation of the sulfonamide moiety, locking it into a specific conformation that may be more favorable for binding to the target.

Hydrogen Bonding: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming an additional interaction with the target protein that could increase binding affinity.

Lipophilicity and Solubility: The five-carbon chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. However, this must be balanced to maintain adequate aqueous solubility.

Development and Refinement of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. niscpr.res.innih.gov For analogues of this compound, a QSAR model would be invaluable for guiding the synthesis of new, more potent compounds. nih.govtandfonline.com

The development of a QSAR model involves several steps:

Data Set Generation: A series of analogues would be synthesized by systematically varying the substituents on the aromatic ring and the alkoxy side chain. Their biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated using computational software. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Hammett constants, atomic charges, dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume, specific substituent steric parameters.

Lipophilic Descriptors: logP or logD values.

Topological Descriptors: Indices that describe molecular branching and shape.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external (a set of molecules not used in model training) test sets. tandfonline.comtandfonline.com

A successful QSAR model for this series could take the form of an equation like:

log(1/IC₅₀) = c₁(σ) + c₂(logP) - c₃(Steric_Parameter) + constant*

This equation would quantitatively show how electronic effects (σ), lipophilicity (logP), and steric bulk contribute to the biological activity, allowing researchers to predict the potency of novel, yet-to-be-synthesized analogues and prioritize the most promising candidates for synthesis.

Statistical Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. silae.it The reliability and predictive power of any QSAR model are contingent upon rigorous statistical validation. nih.gov For a series of benzenesulfonamide analogues, a developed QSAR model must undergo both internal and external validation to be considered robust and useful for predicting the activity of new, unsynthesized compounds. basicmedicalkey.comresearchgate.net

Internal Validation: This process assesses the stability and robustness of a QSAR model using the training set of molecules from which the model was generated. basicmedicalkey.com The most common method is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and this new model is used to predict the activity of the removed compound. statology.orggeeksforgeeks.org This process is repeated until every compound has been left out once. statology.org The predictive ability is quantified by the cross-validation correlation coefficient, q² (also denoted as Q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.comnih.gov

External Validation: This is a critical step to evaluate the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. researchgate.net The data is split into a training set for model building and a test set for validation. basicmedicalkey.com The model's predictive performance on the test set is evaluated using metrics like the predictive R² (R²_pred). mdpi.com A model is generally considered to have good external predictive power if R²_pred is greater than 0.5. mdpi.com

Further metrics, such as the r_m² metrics, have been developed to provide a more stringent assessment of model predictivity by focusing on the difference between observed and predicted values without relying on the mean activity of the training set. researchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, emphasizing goodness-of-fit, robustness, and predictivity to ensure models are reliable for scientific and regulatory purposes. basicmedicalkey.com

Table 1: Key Statistical Metrics for QSAR Model Validation

| Metric | Type | Description | Acceptable Value |

| R² | Goodness-of-Fit | The coefficient of determination for the training set, indicating how well the model fits the data. | High (e.g., > 0.6) |

| q² or Q² | Internal Validation | The leave-one-out (LOO) cross-validated correlation coefficient; measures the model's internal predictivity. | > 0.5 |

| R²_pred | External Validation | The coefficient of determination for the external test set; measures the model's ability to predict new data. | > 0.5 |

| r_m² | External/Overall Validation | A metric based on the correlation between observed and predicted values, penalizing for large residual errors. | > 0.5 |

Interpretation of Descriptors Driving Biological Activity

Once a QSAR model is validated, the underlying molecular descriptors that correlate with biological activity can be interpreted to provide mechanistic insights. drugdesign.org For benzenesulfonamide analogues, biological activity is typically governed by a combination of electronic, hydrophobic, and steric properties. silae.itslideshare.net

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the electron-withdrawing nature of the chloro substituent and the sulfonamide group itself are significant. libretexts.org These features influence the pKa of the sulfonamide nitrogen, which is critical for its common role as a zinc-binding group in metalloenzymes like carbonic anhydrase. nih.govnih.gov Descriptors such as Hammett constants, electrostatic potential, and atomic charges are used to quantify these effects. drugdesign.org

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The 2-pentyloxy group in the title compound is a major contributor to its hydrophobicity. Descriptors like the octanol-water partition coefficient (logP) or Hansch-Fujita π constants are fundamental in this context. silae.it

Table 2: Hypothetical Descriptors for this compound Analogues and Their Likely Impact on Biological Activity

| Descriptor Class | Specific Descriptor Example | Likely Role in Activity | Potential Correlation |

| Hydrophobic | ClogP (Calculated logP) | Interaction with hydrophobic active site pockets; membrane transport. | Positive |

| Electronic | Hammett constant (σ) for Cl | Modulates pKa of sulfonamide group, enhancing binding to metalloenzymes. | Positive |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons; reactivity. | Negative |

| Topological | RDF125m | Encodes 3D structural information related to interatomic distances. | Positive/Negative |

| Topological | GETAWAY (HATS6s) | Encodes information on molecular geometry, symmetry, and atom distribution. | Positive/Negative |

| Steric | Molar Refractivity (MR) | Describes molecular volume and polarizability. | Positive/Negative |

Elucidation of Molecular Determinants for Specificity and Potency

The biological activity of benzenesulfonamide inhibitors is determined by the specific interactions their structural components make with a biological target. nih.gov A common strategy in designing these inhibitors, known as the "tail approach," involves modifying substituents on the benzene (B151609) ring to achieve desired potency and selectivity. tandfonline.com For this compound, its structure can be deconstructed into three key determinants of activity, particularly as an inhibitor of metalloenzymes like carbonic anhydrases (CAs).

The Sulfonamide Group (The "Warhead"): The primary sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group (ZBG). nih.govacs.org In the active site of CAs, this group typically binds in its deprotonated (anionic) form to the catalytic Zn²⁺ ion, anchoring the inhibitor. nih.govnih.gov This interaction is foundational to the inhibitory activity of this entire class of compounds.

The 5-Chloro Substituent: Halogen atoms on the benzenesulfonamide ring can significantly influence binding affinity and selectivity. nih.gov A chloro group at the 5-position (meta to the sulfonamide) is an electron-withdrawing group that can lower the pKa of the sulfonamide, favoring the anionic form required for zinc binding. libretexts.org Furthermore, the halogen atom can participate in specific interactions, including halogen bonds, with amino acid residues in the active site, thereby orienting the ring and contributing to affinity. nih.govchemistryviews.org

The 2-Pentyloxy Group (The "Tail"): Long-chain alkoxy groups function as hydrophobic tails that can extend into and interact with hydrophobic regions of the enzyme's active site. mdpi.com The length, flexibility, and position of this tail are critical for modulating potency and achieving isoform selectivity. nih.gov For example, in different CA isoforms, the active site cavity varies in size and shape; a pentyloxy tail may fit optimally into the hydrophobic pocket of one isoform but cause steric hindrance in another, leading to selective inhibition. nih.gov

Table 3: Analysis of Molecular Determinants in this compound

| Molecular Component | Structural Role | Contribution to Potency & Specificity |

| -SO₂NH₂ (Sulfonamide) | Zinc-Binding Group (ZBG) | Anchors the molecule to the catalytic Zn²⁺ ion in metalloenzymes; essential for inhibitory action. |

| -Cl (5-position) | Electron-withdrawing group | Modulates electronic properties and pKa of the ZBG; can form specific halogen bond interactions. |

| -O(CH₂)₄CH₃ (2-Pentyloxy) | Hydrophobic "tail" | Interacts with hydrophobic sub-pockets of the active site; critical for isoform selectivity and enhancing potency. |

Integration of SAR Data with Computational Modeling for Iterative Design Cycles

Modern drug discovery relies on an iterative cycle of design, synthesis, and testing, a process greatly accelerated by computational methods. sysrevpharm.orgnih.gov For benzenesulfonamide analogues, integrating initial SAR and SMR data with computational modeling allows for the rational design of new compounds with potentially improved properties. frontiersin.org

The process begins with a lead compound, such as this compound. Initial SAR data, whether experimental or inferred from related series, provides a starting point. Computational tools are then employed to refine and guide the design of the next generation of analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking this compound into the active site of a target enzyme (e.g., a specific CA isoform) can provide a visual hypothesis of its binding mode, confirming the role of the sulfonamide as a ZBG and showing how the pentyloxy tail occupies available hydrophobic space. nih.gov

Fragment Molecular Orbital (FMO) Method: The FMO method is a quantum mechanical approach that can accurately calculate and analyze the interaction energies between a ligand and individual amino acid residues of a protein. nih.govpharm.or.jp This provides a detailed, quantitative breakdown of the binding, highlighting key stabilizing (favorable) and destabilizing (unfavorable) interactions that would be difficult to assess otherwise. nih.govelsevierpure.com

The insights gained from docking and FMO analysis guide the next design phase. For instance, if modeling suggests that a shorter or bulkier alkoxy chain might fit better into a specific pocket or that moving the chloro substituent could enable a new favorable interaction, these modifications can be prioritized for synthesis. The newly synthesized compounds are then tested, their activities are measured, and this new data is used to refine the SAR and update the computational models, beginning the cycle anew. researchgate.net

Table 4: Hypothetical Iterative Design Cycle for Analogues of this compound

| Step | Action | Computational Tool/Method | Outcome/Goal |

| 1. Lead Identification | Select this compound as the lead compound. | SAR/SMR analysis from literature on related compounds. | Establish initial hypothesis of key structural determinants. |

| 2. Binding Mode Prediction | Dock the lead compound into the target protein's active site. | Molecular Docking (e.g., AutoDock, Glide) | Generate a 3D model of the protein-ligand complex; visualize key interactions. |

| 3. Interaction Analysis | Quantify the interaction energy between the lead and active site residues. | Fragment Molecular Orbital (FMO) Method | Identify specific amino acids that contribute most to binding affinity (both positively and negatively). |

| 4. Analogue Design | Propose structural modifications based on insights from steps 2 & 3. | Medicinal chemistry expertise; virtual screening. | Design new analogues predicted to have improved potency/selectivity (e.g., vary alkoxy chain, halogen position). |

| 5. Synthesis & Testing | Synthesize and test the newly designed analogues. | Chemical synthesis; in vitro biological assays. | Obtain experimental activity data for the new compounds. |

| 6. Model Refinement | Update the SAR and QSAR models with the new data. | QSAR modeling software. | Improve the predictive power of the model and restart the cycle for further optimization. |

Advanced Preclinical Research Methodologies for 5 Chloro 2 Pentyloxybenzenesulfonamide

Omics-Based Approaches for Comprehensive Biological Understanding

"Omics" technologies provide a global perspective on the molecular changes induced by a compound within a biological system. For 5-Chloro-2-pentyloxybenzenesulfonamide, these approaches would be instrumental in identifying its molecular targets, understanding its mechanism of action, and discovering potential biomarkers of its activity.

Proteomics for Global Protein Expression and Interaction Analysis

Proteomic studies would be employed to analyze changes in the entire protein complement of cells or tissues upon treatment with this compound. Techniques such as mass spectrometry-based quantitative proteomics (e.g., SILAC, iTRAQ, or label-free quantification) could identify proteins that are upregulated or downregulated, providing insights into the cellular pathways modulated by the compound.

Furthermore, chemical proteomics approaches, such as affinity chromatography using an immobilized version of the compound, could be utilized to directly identify its protein binding partners. This is crucial for de-orphaning the compound's target.

Hypothetical Data Table: Proteins Differentially Expressed in Response to this compound

| Protein Name | Gene Symbol | Fold Change | p-value | Putative Function |

| Kinase X | KINX | -2.5 | <0.01 | Signal Transduction |

| Apoptosis Regulator Y | APYR | +3.1 | <0.01 | Cell Cycle Control |

| Metabolic Enzyme Z | METZ | -1.8 | <0.05 | Cellular Metabolism |

Metabolomics for Pathway Interrogation

Metabolomics would be used to profile the small-molecule metabolites in a biological system following exposure to this compound. By measuring the dynamic changes in metabolite concentrations, researchers can infer which metabolic pathways are perturbed by the compound. This is particularly useful for understanding off-target effects and for gaining a more holistic view of the compound's physiological impact.

Hypothetical Data Table: Altered Metabolic Pathways Following Treatment

| Metabolic Pathway | Key Metabolite Change | Direction of Change | Implication |

| Glycolysis | Decreased Glucose-6-Phosphate | Down | Inhibition of glucose uptake or utilization |

| Fatty Acid Oxidation | Increased Acylcarnitines | Up | Altered mitochondrial function |

| Pentose Phosphate Pathway | Increased Sedoheptulose-7-Phosphate | Up | Response to oxidative stress |

Transcriptomics for Gene Expression Profiling

Transcriptomic analysis, typically via RNA-sequencing (RNA-Seq), would reveal how this compound affects gene expression. This powerful technique provides a snapshot of the transcriptional state of a cell, highlighting which genes are activated or repressed. The resulting data can help to formulate hypotheses about the compound's mechanism of action and can be integrated with proteomic and metabolomic data for a multi-layered understanding.

Advanced Imaging Techniques for Spatiotemporal Visualization of Compound Distribution and Target Engagement

To understand where the compound goes in a biological system and whether it interacts with its intended target in that location, advanced imaging techniques are indispensable. For this compound, this could involve synthesizing a radiolabeled or fluorescently tagged version of the compound.

Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could be used in animal models to visualize the whole-body distribution of the compound in real-time. At a cellular level, high-resolution microscopy techniques like confocal microscopy or super-resolution microscopy could be used to pinpoint the subcellular localization of a fluorescently-labeled analog and to observe its co-localization with a fluorescently-tagged target protein, confirming target engagement in an intact cellular environment.

Application of Genetically Modified Preclinical Models for Target Validation and Efficacy Confirmation

Once a putative target for this compound has been identified, genetically modified preclinical models, such as knockout or knock-in mice, are the gold standard for target validation. For instance, if the compound is believed to inhibit a specific enzyme, a knockout mouse model lacking that enzyme should phenocopy the effects of the compound. Conversely, the compound should have no effect in the knockout model if it is highly specific for that target.

Furthermore, genetically engineered models that express a humanized version of the target can be invaluable for assessing the compound's efficacy in a more clinically relevant system.

Development of High-Throughput Screening (HTS) Assays for Efficient Analogue Evaluation and Optimization

High-throughput screening (HTS) is a critical technology for the early stages of drug discovery, enabling the rapid testing of large numbers of chemical compounds. In the context of this compound, once an initial hit is identified, a robust and sensitive HTS assay would be developed to screen libraries of structurally similar analogues.

The goal of this screening cascade is to identify analogues with improved potency, selectivity, and drug-like properties. The HTS assay would be designed around the compound's target and could be biochemical (e.g., an enzymatic assay) or cell-based (e.g., a reporter gene assay).

Hypothetical Data Table: HTS Assay Performance Metrics

| Parameter | Value | Description |

| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. |

| Signal-to-Background Ratio | > 10 | Indicates a robust assay window. |

| Coefficient of Variation | < 10% | Demonstrates the reproducibility of the assay. |

Future Perspectives and Emerging Research Avenues for 5 Chloro 2 Pentyloxybenzenesulfonamide

Identification of Novel and Underexplored Molecular Targets

While benzenesulfonamides are well-known as carbonic anhydrase inhibitors, the unique substitution pattern of 5-Chloro-2-pentyloxybenzenesulfonamide—a chloro group at position 5 and a pentyloxy group at position 2—may confer affinity for novel or less-common molecular targets. core.ac.uknih.gov The exploration of these targets is a key avenue for future research.

One area of interest is the potential for this compound to interact with other zinc-containing enzymes, given that the sulfonamide group is a known zinc-binding motif. nih.gov Beyond metalloenzymes, the lipophilic pentyloxy side chain could facilitate interactions with receptors or enzymes possessing hydrophobic binding pockets. High-throughput screening of this compound against diverse panels of receptors, kinases, and other enzymes could reveal unexpected biological activities.

Furthermore, changes in gene expression that lead to uncontrolled cell proliferation and tumor hypoxia are often associated with the overexpression of certain enzymes like carbonic anhydrase IX (CA IX) in many solid tumors. rsc.orgresearchgate.net The selective inhibition of such enzymes is a valuable strategy for the discovery of new antiproliferative agents. rsc.orgresearchgate.net The structural features of this compound may allow for selective inhibition of tumor-associated CA isoforms.

Rational Design of Next-Generation Benzenesulfonamide (B165840) Derivatives with Enhanced Research Utility

The rational design of new benzenesulfonamide derivatives based on the this compound scaffold is a promising strategy for developing compounds with enhanced potency, selectivity, and research utility. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the lead compound affect its biological activity.

Key areas for modification of the this compound scaffold include:

Modification of the pentyloxy side chain: Altering the length, branching, or introducing cyclic structures to the alkoxy chain can modulate lipophilicity and steric interactions within the binding pocket of a target protein.

Substitution on the benzene (B151609) ring: The introduction of different substituents in place of or in addition to the chloro group can fine-tune the electronic properties and binding interactions of the molecule.

Modification of the sulfonamide group: While the sulfonamide group is often essential for the primary binding interaction, its modification to bioisosteres could lead to altered pharmacological properties.

An illustrative example of rational design could involve synthesizing a series of analogs with varying alkoxy chain lengths to probe the size of a target's hydrophobic pocket, as shown in the hypothetical data in Table 1.

| Compound | Alkoxy Chain | Target Affinity (IC50, nM) |

| This compound | n-pentyloxy | 50 |

| Analog 1 | n-butoxy | 150 |

| Analog 2 | n-hexyloxy | 25 |

| Analog 3 | iso-pentyloxy | 75 |

Table 1: Illustrative data for rationally designed this compound analogs targeting a hypothetical enzyme. This table is for illustrative purposes only and is not based on experimental data for the specified compounds.

Exploration of Combination Strategies with Established Research Probes for Synergistic Effects

Combining this compound with established research probes or drugs could lead to synergistic effects, providing new therapeutic strategies or research tools. For instance, if this compound is found to be a potent inhibitor of a specific cancer-related target, its combination with a known cytotoxic agent could enhance cancer cell killing.

The rationale for such combination strategies lies in targeting multiple, complementary pathways. For example, if this compound inhibits a pathway that confers resistance to another drug, their co-administration could overcome this resistance. The potential for synergistic interactions should be systematically explored using in vitro models, such as cancer cell lines or isolated enzyme assays.

Development of Advanced Research Tools and Chemical Probes Based on this compound Scaffold

The this compound scaffold can serve as a foundation for the development of advanced research tools and chemical probes. nih.gov These tools are invaluable for studying the biological function of its molecular targets.

Examples of such tools include:

Affinity-based probes: By attaching a reactive group to the this compound molecule, an affinity-based probe can be created to covalently label its target protein. This allows for target identification and validation.

Fluorescent probes: The incorporation of a fluorophore into the this compound structure would enable the visualization of the compound's distribution in cells and tissues, providing insights into its cellular uptake and localization.

Biotinylated probes: The addition of a biotin (B1667282) tag would facilitate the purification of the target protein and its binding partners, aiding in the characterization of the protein complex.

The development of these chemical probes will be instrumental in elucidating the mechanism of action of this compound and validating its targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.